5-Fluoro-4-methyl-2-nitro-3-pyridinol
Description
5-Fluoro-4-methyl-2-nitro-3-pyridinol is a fluorinated pyridine derivative featuring a nitro group at position 2, a methyl group at position 4, a fluorine atom at position 5, and a hydroxyl group at position 3. This substitution pattern creates a unique electronic and steric profile. The nitro group (electron-withdrawing) and fluorine (high electronegativity) likely enhance the acidity of the hydroxyl group and influence reactivity in chemical transformations.
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5FN2O3/c1-3-4(7)2-8-6(5(3)10)9(11)12/h2,10H,1H3 |
InChI Key |
OHRXZGARZUNFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1F)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-nitro-3-pyridinol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Another method involves the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques using specialized fluorinating agents and reactors designed to handle high temperatures and pressures . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-methyl-2-amino-3-pyridinol, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares the substituents, molecular formulas, and inferred properties of 5-Fluoro-4-methyl-2-nitro-3-pyridinol with three related compounds from the evidence:
Key Observations:
Substituent Effects: The nitro group in the target compound enhances acidity compared to hydroxylated analogs like the compound in , which has a methoxy group (electron-donating) on the aryl ring. Fluorine at position 5 (target) vs. on a phenyl ring (compound in ) alters electronic effects: fluorine on the pyridine ring directly withdraws electron density, while aryl fluorine has a less pronounced impact on the pyridine core.
Solubility: The nitro group in the target compound may reduce water solubility relative to the hydroxymethyl and aminomethyl groups in , which enhance polarity.
Limitations of Comparative Analysis
Thus, comparisons are theoretical, based on substituent chemistry and analogs like , and . Experimental validation is required to confirm properties such as solubility, stability, and biological activity.
Biological Activity
5-Fluoro-4-methyl-2-nitro-3-pyridinol is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structural features—fluorine, methyl, and nitro groups—contribute to its reactivity and interactions with biological macromolecules. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of a fluorine atom enhances its lipophilicity, potentially affecting its pharmacokinetic properties. The nitro group may play a role in redox reactions, influencing its biological interactions.
Protein Kinase Inhibition
Research indicates that this compound acts as a protein kinase inhibitor . This activity suggests its potential in modulating cellular processes such as cell cycle regulation and apoptosis. The inhibition of protein kinases can lead to altered signaling pathways that are crucial in various diseases, including cancer.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial effects, indicating that this compound may possess similar properties. Its interaction with bacterial and fungal cells could disrupt essential cellular functions, leading to growth inhibition.
Anti-inflammatory Effects
Compounds with analogous structures have shown anti-inflammatory properties. The ability to modulate inflammatory responses may position this compound as a candidate for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Gene Expression Modulation: Interaction with nucleic acids could influence gene expression patterns, affecting cellular responses.
- Cellular Signaling Pathways: By altering signaling cascades, it can impact processes such as cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-4-methylpyridin-3-ol | Hydroxyl group at position 3 | Different solubility characteristics |
| 2-Bromo-5-fluoro-4-methylpyridine | Similar halogen substitutions | Varying reactivity due to substituent positions |
| 5-Fluoro-2-nitropyridine | Lacks bromine but has nitro and fluoro | Distinct biological activity profile |
| 4-Methyl-5-nitro-pyridin-2(1H)-one | Contains a keto group instead of hydroxyl | Potentially different pharmacokinetic properties |
This table highlights the structural uniqueness of this compound, which may contribute to its specific biological activities compared to related compounds.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Cancer Cell Lines: In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity: Preliminary tests against bacterial strains indicate that it may exhibit significant antimicrobial activity at micromolar concentrations.
- Inflammatory Models: Animal studies have shown promise in reducing inflammation markers, supporting its therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
